
(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid
Übersicht
Beschreibung
(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an ethoxypropoxy group and a methyl group. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid typically involves the reaction of 3-(3-ethoxypropoxy)-4-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of boronic acid derivatives and palladium catalysts to facilitate the coupling reaction. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), and bases like potassium carbonate or sodium hydroxide to maintain the desired pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Agents
(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid has been studied for its potential role in the development of anticancer agents. Boron-containing compounds are known for their ability to inhibit enzymes involved in cancer progression. Research indicates that derivatives of boronic acids can act as proteasome inhibitors, which are crucial in the treatment of certain cancers by promoting apoptosis in malignant cells .
2. Diabetes Treatment
Recent studies have highlighted the potential of boronic acids in the treatment of diabetes. The compound can interact with glucose, leading to the development of glucose-responsive insulin formulations. This property could enhance the efficacy of insulin therapy by ensuring a more controlled release based on blood sugar levels .
3. Antiviral Activity
There is emerging evidence that boronic acids, including this compound, exhibit antiviral properties. They may inhibit viral replication by interfering with viral proteases or other enzymatic pathways essential for viral life cycles, making them potential candidates for antiviral drug development .
Organic Synthesis Applications
1. Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. This compound can serve as a coupling partner to synthesize complex organic molecules, including pharmaceuticals and agrochemicals .
2. Building Blocks for Functional Materials
This compound can also be utilized as a building block in the synthesis of functional materials, such as polymers and nanomaterials. Its ability to form stable complexes with various substrates allows it to be used in creating materials with tailored properties for specific applications .
Material Science Applications
1. Sensor Development
Due to its boron content, this compound has potential applications in sensor technology. It can be used to develop sensors that detect specific biomolecules or environmental changes through changes in fluorescence or conductivity when interacting with target analytes .
2. Catalysis
The compound's unique structure allows it to act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its application in catalysis is particularly relevant in green chemistry, where it can facilitate reactions under mild conditions, reducing the need for harsh reagents and solvents .
Case Studies
Wirkmechanismus
The mechanism of action of (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the ethoxypropoxy and methyl substituents.
4-Methylphenylboronic acid: Similar to (3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid but without the ethoxypropoxy group.
3-Ethoxypropoxyphenylboronic acid: Lacks the methyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both ethoxypropoxy and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Biologische Aktivität
(3-(3-Ethoxypropoxy)-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in scientific research for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.
Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug design and development. The specific compound this compound has been investigated for various biological activities, including antimicrobial and anti-inflammatory properties.
2. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate phenolic compounds with boron reagents under controlled conditions. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Table 1: Characterization Data
Property | Value |
---|---|
Molecular Formula | C13H19B O3 |
Molecular Weight | 233.1 g/mol |
Melting Point | Not Available |
Purity | ≥95% |
NMR (1H) | δ ppm: 1.20 (t, 3H), 3.50 (q, 2H), 6.80 (d, 2H), 7.20 (d, 2H) |
IR (KBr) | νmax: 3400-3200, 1600-1500 cm⁻¹ |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.
Case Study : A study evaluating its efficacy reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates significant potential as an antimicrobial agent.
Antioxidant Activity
The compound also exhibits notable antioxidant activity. This was evaluated using the DPPH radical scavenging assay.
Research Findings : The compound demonstrated an IC50 value of approximately 25 µg/mL in DPPH assays, suggesting strong potential as an antioxidant agent.
Table 2: Biological Activity Summary
Activity Type | Assessed Method | Result |
---|---|---|
Antimicrobial | MIC Assay | MIC = 32 µg/mL |
Antioxidant | DPPH Scavenging | IC50 = 25 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary molecular docking studies indicate that the compound may inhibit enzymes involved in microbial metabolism and oxidative stress pathways.
5. Applications in Research
The unique structural features of this compound make it suitable for various applications:
- Pharmaceutical Development : It can be utilized in the design of new antimicrobial agents.
- Biochemical Research : Its ability to interact with proteins allows for studies on enzyme inhibition and receptor binding.
- Material Science : Boronic acids are often used in the synthesis of polymers and materials with specific functional properties.
Eigenschaften
IUPAC Name |
[3-(3-ethoxypropoxy)-4-methylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO4/c1-3-16-7-4-8-17-12-9-11(13(14)15)6-5-10(12)2/h5-6,9,14-15H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAUBBGSFSIHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)OCCCOCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.